2-(2-Hydroxyethoxy)phenol
Overview
Description
2-(2-Hydroxyethoxy)phenol is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Properties and Potential Uses
2-(2-Hydroxyethoxy)phenol, as a phenolic compound, is part of a larger group of substances ubiquitous in plants and are essential to the human diet. These compounds exhibit significant antioxidant properties due to their chemical structure, particularly the number and positions of hydroxyl groups. The antioxidant activity of such phenolic compounds is of high interest in various fields, including food chemistry, where they are explored for their potential to act as natural antioxidants. This property is especially relevant in the context of food preservation and the improvement of food quality. Studies have shown that extracts rich in phenolic antioxidants, when tested in edible oils and various food products, demonstrate activities comparable to synthetic antioxidants (Balasundram, Sundram, & Samman, 2006).
Structure-Antioxidant Relationship
Further research into the structural relationships of phenolic compounds, including this compound, reveals insights into their antioxidant activities. Understanding the thermodynamics and kinetics involved in the interaction of these compounds with radicals provides a basis for developing more effective antioxidants. This area of study is crucial for applications in health, food preservation, and possibly in the pharmaceutical industry (Chen et al., 2020).
Role in Bioremediation
Phenolic compounds, including derivatives like this compound, have been explored in the field of bioremediation. For instance, enzymes like laccase, which interact with phenolic compounds, are used in the degradation of environmental pollutants. The role of phenolic compounds in such enzymatic processes is a topic of ongoing research, highlighting their potential in environmental management and pollution control (Chhaya & Gupte, 2013).
Pharmaceutical and Cosmetic Applications
In the pharmaceutical and cosmetic industries, the antioxidant properties of phenolic compounds are leveraged for their potential health benefits. Research in this area focuses on the development of products that utilize the antioxidant capabilities of these compounds to address issues related to aging, skin care, and possibly the management of oxidative stress-related diseases (Altemimi et al., 2017).
Safety and Hazards
Future Directions
“2-(2-Hydroxyethoxy)phenol” has been used in the preparation of macrocyclic lipophilic benzocrown ethers and coiled synthetic carboxylic ionophore with eight ether oxygens and five aromatic rings capable of encapsulating potassium ion . This suggests potential applications in the development of new materials and chemical processes.
Mechanism of Action
Mode of Action
Phenol ethers, the class of compounds to which 2-(2-Hydroxyethoxy)phenol belongs, are known to interact with biological systems in various ways, often involving interactions with proteins and enzymes .
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical pathways, including the shikimate pathway for the biosynthesis of phenolic acids .
Result of Action
Phenolic compounds are known to have various effects at the molecular and cellular level, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
2-(2-Hydroxyethoxy)phenol plays a significant role in biochemical reactions, particularly due to its phenolic structure. It interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. For instance, it has been used in the preparation of macrocyclic lipophilic benzocrown ethers, which are capable of encapsulating potassium ions . These interactions highlight the compound’s potential in modulating enzyme activities and influencing biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s phenolic structure allows it to interact with cellular receptors and enzymes, thereby affecting downstream signaling pathways. These interactions can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form hydrogen bonds and hydrophobic interactions allows it to bind to specific sites on enzymes and proteins, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of enzyme activities. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s bioavailability and overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s hydrophilic and hydrophobic properties influence its transport across cell membranes and its distribution within the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCOCUDBDKVWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063607 | |
Record name | Phenol, 2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-78-3 | |
Record name | 2-(2-Hydroxyethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4792-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(2-hydroxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(2-hydroxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-(2-hydroxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-(2-Hydroxyethoxy)phenol utilized in the synthesis of benzo-fused heterocycles?
A1: this compound serves as a key starting material in the synthesis of benzodioxine, a six-membered heterocyclic compound containing two oxygen atoms. [] The process involves reacting this compound with dimethyl carbonate (DMC) in the presence of DABCO (1,4-Diazabicyclo[2.2.2]octane) as a base. This reaction proceeds through a BAc2 mechanism, forming a cyclic carbonate intermediate, which then undergoes intramolecular cyclization via a BAl2 mechanism to yield the benzodioxine derivative. []
Q2: What role does this compound play in the synthesis of macrocycles with metal-binding properties?
A2: this compound acts as the foundational building block for creating diverse macrocyclic structures. [] By connecting this molecule with various aliphatic and aromatic linkers, researchers synthesized a series of macrocycles with ring sizes ranging from 23 to 28 atoms. These macrocycles incorporate oxygen and nitrogen donor atoms, resulting in structures capable of binding metal ions. The synthesized macrocycles were then investigated for their ability to extract metal picrates, demonstrating their potential application in metal separation and sensing. []
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